Ethyl 2-(2-chloropropanamido)-5-ethylthiophene-3-carboxylate
Overview
Description
Ethyl 2-(2-chloropropanamido)-5-ethylthiophene-3-carboxylate is a synthetic organic compound with a molecular formula of C13H16ClNO3S It is characterized by the presence of a thiophene ring substituted with an ethyl group, a chloropropanamido group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chloropropanamido)-5-ethylthiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloropropanamido Group: This step involves the reaction of the thiophene derivative with 2-chloropropanoyl chloride in the presence of a base such as triethylamine to form the chloropropanamido group.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chloropropanamido)-5-ethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloropropanamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The carbonyl group in the ester can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Ethyl 2-(2-chloropropanamido)-5-ethylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chloropropanamido)-5-ethylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropanamido group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The thiophene ring and ester group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-(2-chloropropanamido)-5-ethylthiophene-3-carboxylate can be compared with similar compounds such as:
Ethyl 2-(2-chloropropanamido)-5-phenylthiophene-3-carboxylate: This compound has a phenyl group instead of an ethyl group, which can affect its chemical reactivity and biological activity.
Ethyl 2-(2-chloropropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: The presence of a tetrahydrobenzothiophene ring can influence the compound’s stability and interaction with biological targets.
Ethyl 2-(2-chloropropanamido)-5-methylthiophene-3-carboxylate: The methyl group substitution can alter the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
ethyl 2-(2-chloropropanoylamino)-5-ethylthiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c1-4-8-6-9(12(16)17-5-2)11(18-8)14-10(15)7(3)13/h6-7H,4-5H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIXXSGYQWKKGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C(C)Cl)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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